N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide
Description
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide is a heterocyclic compound featuring a dibenzo[b,f][1,4]oxazepine core, where the oxygen atom in the seven-membered ring distinguishes it from thiazepine analogs. The compound is substituted with an ethyl group at the 10-position and a 2-fluorobenzamide moiety at the 2-position.
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3/c1-2-25-18-9-5-6-10-20(18)28-19-12-11-14(13-16(19)22(25)27)24-21(26)15-7-3-4-8-17(15)23/h3-13H,2H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVAQMMVWRAOCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide typically involves multiple steps, starting with the construction of the dibenzo[b,f][1,4]oxazepine core This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminoethanol and a suitable benzene derivative
Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to ensure efficient and scalable synthesis. Quality control measures, including chromatographic and spectroscopic techniques, would be essential to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The reactions can yield a variety of products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction could lead to the formation of amines.
Scientific Research Applications
Medicinal Chemistry
The compound's structure includes a dibenzo[b,f][1,4]oxazepin core, which is known for its diverse pharmacological properties. Compounds in this class have shown promise in various therapeutic areas:
- Antidepressant Activity : Research indicates that derivatives of dibenzo[b,f][1,4]oxazepin can exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests that N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide may have similar potential and warrants further investigation into its efficacy as an antidepressant .
- Antiallergic Properties : Some related compounds have demonstrated the ability to inhibit histamine H1 receptors, which could position this compound as a candidate for treating allergic conditions.
Oncology
The biological activity of dibenzo[b,f][1,4]oxazepine derivatives has been explored in cancer research:
- Inhibition of Mitochondrial Respiration : Similar compounds have been shown to inhibit oxidative phosphorylation by targeting mitochondrial complexes. This action can lead to increased reactive oxygen species (ROS) production and apoptosis in cancer cells, indicating a potential application for this compound in cancer therapy.
Neurology
The modulation of dopamine receptors is another area of interest:
- Dopamine Receptor Interaction : Some dibenzo[b,f][1,4]oxazepine derivatives selectively inhibit dopamine D2 receptors. This suggests that this compound could be explored for its potential in treating neuropsychiatric disorders such as schizophrenia or bipolar disorder.
Case Study 1: Antidepressant Activity
A study investigating the antidepressant properties of dibenzo[b,f][1,4]oxazepine derivatives found that specific modifications to the oxazepin structure enhanced serotonin receptor affinity. The findings suggest that similar modifications to this compound could lead to compounds with improved antidepressant activity.
Case Study 2: Anticancer Potential
In vitro studies on related compounds have shown promising results in inhibiting cancer cell proliferation through mitochondrial targeting. Further research on this compound could confirm its role as an anticancer agent.
Mechanism of Action
The mechanism by which N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide exerts its effects would depend on its biological targets. It may interact with specific enzymes or receptors, leading to downstream effects in cellular pathways. Molecular targets could include kinases, proteases, or other regulatory proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related analogs, focusing on core modifications, substituent effects, and biological activity.
Core Heteroatom Variations: Oxazepine vs. Thiazepine
Replacing the oxygen atom in the oxazepine core with sulfur yields dibenzo[b,f][1,4]thiazepine derivatives. This substitution alters electronic properties and binding affinities. For example:
- BT2 (10-ethyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl carbamate): Exhibits anti-inflammatory effects by suppressing monocyte-endothelial cell adhesion .
- ML304 (dibenzo[b,f][1,4]thiazepine carboxamide): Shows IC₅₀ = 190 nM for its target, while its optimized analog SBI-0797750 (IC₅₀ = 889 nM) demonstrates enhanced potency, underscoring the impact of core heteroatoms and substituents on activity .
Substituent Modifications on the Benzamide/Sulfonamide Group
Variations in the aromatic substituent significantly influence physicochemical properties and bioactivity:
- Target Compound (2-fluorobenzamide): The electron-withdrawing fluorine atom may enhance metabolic stability and binding specificity compared to non-halogenated analogs.
- N-(10-ethyl-11-oxo-dibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide (8c) : Achieved an 83% synthesis yield, higher than analogs with bulkier substituents (e.g., 8b: 37% yield), indicating steric and electronic effects on reaction efficiency .
- Sulfonamide Derivatives (e.g., F732-0087) : Replacing benzamide with sulfonamide groups (e.g., 4-isopropylbenzene sulfonamide) increases molecular weight (~436.53 g/mol) and likely alters solubility and target engagement .
Alkyl Chain and Aromatic Modifications
- 10-Ethyl vs. 10-Methyl Groups : Ethyl substitution at the 10-position (target compound) may improve lipophilicity and membrane permeability compared to methyl analogs (e.g., N-(10-methyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide) .
Biological Activity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H22N2O
- Molecular Weight : 318.4 g/mol
- CAS Number : 922029-14-9
This compound features a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse biological activities.
Pharmacological Profile
Research indicates that this compound exhibits notable biological activities:
- Dopamine D2 Receptor Antagonism :
-
Antidepressant Effects :
- Studies have suggested that derivatives of dibenzo[b,f][1,4]oxazepines possess antidepressant properties. The modulation of neurotransmitter systems may contribute to these effects .
- Anticancer Activity :
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound's affinity for the dopamine D2 receptor suggests a competitive antagonistic action that may help in regulating dopaminergic signaling pathways.
- Modulation of Neurotransmitter Levels : By influencing serotonin and norepinephrine levels, it may contribute to mood stabilization and alleviation of depressive symptoms.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Dopamine D2 Antagonism | Selective inhibition observed in vitro | |
| Antidepressant | Positive effects noted in animal models | |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
Case Study: Antidepressant Efficacy
In a controlled study involving animal models of depression, this compound demonstrated significant reductions in depressive behaviors compared to control groups. Behavioral assays indicated an increase in locomotion and anhedonia reversal, suggesting effective antidepressant properties .
Case Study: Cancer Cell Line Testing
A series of experiments conducted on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways leading to apoptosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
